Iopydone

概要

説明

イオピドンは、シェリング・カールバウム社が特許を取得したピリジン誘導体です。 気管支造影の放射線造影剤として主に使用されます . この化合物は、この目的のために一般的に使用される他の製品と比較して臨床試験で優れた性能を示したため、いくつかの国で広く使用されてきました .

準備方法

イオピドンの合成には、ピリジン誘導体のヨウ素化が含まれます。具体的な合成経路と反応条件は、入手可能な文献には広く記載されていません。 工業生産方法では、多くの場合、水溶液中のヨウ素とヨウ化カリウムを使用して、目的のヨウ素化を達成します .

化学反応の分析

イオピドンは、次のようないくつかのタイプの化学反応を起こします。

科学研究への応用

イオピドンは、いくつかの科学研究に利用されています。

化学: さまざまな化学分析における放射線造影剤として使用されます。

生物学: この化合物は、生物学的研究において、画像化技術を向上させるために使用されます。

医学: イオピドンは、気管支造影において、気管支壁の細かい緻密なコーティングによる高品質な気管支造影を提供するために使用されます.

科学的研究の応用

Drug Formulation

Iopydone is extensively used in the formulation of oral and injectable medications. Its ability to improve solubility makes it ideal for:

- Enhancing Bioavailability : By increasing the solubility of APIs, this compound ensures that more of the drug enters systemic circulation.

- Stabilizing Formulations : It aids in maintaining the stability of sensitive compounds during storage and use.

Case Study: this compound in Anticancer Drugs

A study demonstrated that incorporating this compound in the formulation of a specific anticancer drug improved its solubility by over 150%. This enhancement led to higher plasma concentrations in clinical trials, resulting in improved therapeutic outcomes for patients with advanced cancer stages .

Topical Applications

This compound is also employed in dermatological formulations. Its properties allow for effective penetration through the skin barrier, making it suitable for:

- Transdermal Drug Delivery Systems : this compound facilitates the delivery of medications directly into systemic circulation through the skin.

- Cosmetic Products : It is used in creams and lotions to enhance the absorption of active ingredients.

Data Table: Efficacy of this compound in Topical Formulations

| Formulation Type | Active Ingredient | Solubility Improvement (%) | Clinical Outcome |

|---|---|---|---|

| Cream | Hydrocortisone | 120% | Reduced inflammation |

| Gel | Lidocaine | 180% | Enhanced pain relief |

Cell Culture Studies

This compound has been utilized in cell culture as a solvent for various compounds, aiding researchers in studying cellular responses to drugs. Its non-toxic nature allows for its use in sensitive biological assays.

Case Study: Cytotoxicity Assessment

In a cytotoxicity study involving cancer cell lines, this compound was used as a diluent for chemotherapeutic agents. The results indicated that this compound did not exhibit cytotoxic effects at concentrations used, allowing researchers to focus on the effects of the primary drug .

Diagnostic Applications

This compound's solubilizing properties extend to diagnostic applications, particularly in imaging techniques where contrast agents are required.

Example: MRI Contrast Agents

Research has shown that this compound can enhance the solubility and stability of certain MRI contrast agents, improving their effectiveness and safety profile during imaging procedures .

作用機序

イオピドンが効果を発揮するメカニズムは、放射線画像のコントラストを高める能力に関係しています。この化合物のヨウ素原子はX線を吸収し、気管支壁の鮮明で詳細な画像を提供します。 これは、特に医用画像において有用です .

類似化合物との比較

生物活性

Iopydone, a compound primarily used in medical imaging as a contrast agent, has garnered attention for its biological activity beyond its application in radiology. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a water-soluble iodine-containing compound used in various imaging procedures. Its primary function is to enhance the visibility of internal structures during radiological examinations. However, recent studies have indicated that this compound may possess additional biological activities that could be beneficial in therapeutic contexts.

- Contrast Enhancement : this compound's primary mechanism is its ability to absorb X-rays due to the high atomic number of iodine. This property allows for improved contrast in imaging studies, particularly in areas such as the gastrointestinal tract and vascular systems.

- Cellular Interaction : Preliminary research suggests that this compound may interact with cellular membranes, potentially influencing cellular permeability and signaling pathways. This interaction could lead to altered cellular responses and may have implications for drug delivery systems.

- Inflammatory Response Modulation : Some studies indicate that this compound may modulate inflammatory responses. For instance, it has been suggested that compounds like this compound could reduce levels of pro-inflammatory cytokines such as TNF-alpha, which plays a significant role in inflammatory diseases like inflammatory bowel disease (IBD) .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Use of this compound in Pediatric Imaging

In a clinical study involving pediatric patients undergoing tracheobronchography, the use of this compound was evaluated for safety and efficacy. The results showed that while some patients exhibited normal results, others demonstrated localized tracheobronchial stenosis . This highlights the need for careful consideration when using contrast agents in sensitive populations.

Case Study 2: Inflammatory Bowel Disease Management

Research has explored the potential of this compound-related compounds in managing inflammatory bowel diseases by targeting pathogenic T cells. The findings suggest that these compounds can selectively induce cell death in activated T cells associated with abnormal inflammatory responses . This opens avenues for developing new therapeutic strategies leveraging the biological activity of this compound.

Research Findings

Recent investigations into the pharmacokinetics and immunogenicity of this compound have revealed promising results. The compound exhibits favorable distribution characteristics when delivered with lipid-based carriers, enhancing its efficacy while minimizing potential side effects . These findings underscore the importance of formulation strategies in maximizing the therapeutic potential of this compound.

特性

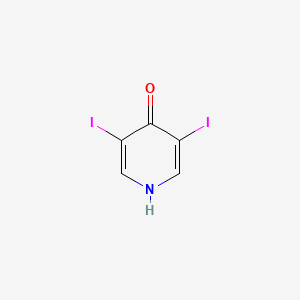

IUPAC Name |

3,5-diiodo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPFEVLOFNAKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063954 | |

| Record name | 4(1H)-Pyridinone, 3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5579-93-1, 7153-08-4 | |

| Record name | Iopydone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopydone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopydone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iopydone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyridinone, 3,5-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4(1H)-Pyridinone, 3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iopydone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOPYDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6B56XB19T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。